An In-Depth Technical Guide to 3-(Cyclohexylsulfamoyl)benzoic acid (CAS: 313346-39-3)
An In-Depth Technical Guide to 3-(Cyclohexylsulfamoyl)benzoic acid (CAS: 313346-39-3)
Abstract: This technical guide provides a comprehensive overview of 3-(Cyclohexylsulfamoyl)benzoic acid, a key organic compound within the pharmacologically significant class of sulfamoyl benzoic acid derivatives. We detail its chemical identity, a robust and high-yield synthesis protocol, and its analytical characterization. Furthermore, this guide explores the extensive biological context of the sulfamoyl benzoic acid scaffold, which is recognized for its diverse therapeutic potential, including the modulation of critical cellular signaling pathways. This document serves as a vital resource for researchers in medicinal chemistry, pharmacology, and drug development, offering foundational knowledge and practical methodologies for the synthesis and application of this versatile molecule.
Chemical Identity and Physicochemical Properties
3-(Cyclohexylsulfamoyl)benzoic acid, also known as 3-((cyclohexylamino)sulfonyl)benzoic acid, is a bifunctional molecule featuring a benzoic acid moiety and a cyclohexyl-substituted sulfonamide group at the meta position. This structure is a member of the broader sulfamoyl benzoic acid (SBA) class, which is considered a privileged scaffold in medicinal chemistry due to its synthetic tractability and wide range of biological activities.
| Property | Value |
| CAS Number | 313346-39-3 |
| IUPAC Name | 3-(Cyclohexylsulfamoyl)benzoic acid |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.34 g/mol |
| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
| Physical Form | Solid (predicted) |
Synthesis Protocol
The synthesis of 3-(Cyclohexylsulfamoyl)benzoic acid is a straightforward and high-yielding process involving the nucleophilic substitution of a sulfonyl chloride with an amine. This reaction is a cornerstone of sulfonamide synthesis and is highly reliable for generating a library of analogues for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
The molecule can be logically disconnected at the sulfur-nitrogen bond. This retrosynthetic approach identifies the two key starting materials: 3-(chlorosulfonyl)benzoic acid and cyclohexylamine. The former provides the core benzoic acid and sulfonyl group, while the latter introduces the cyclohexyl moiety.
Experimental Synthesis
This protocol is adapted from established procedures for the synthesis of N-substituted sulfamoyl benzoic acids.[1] The reaction proceeds by nucleophilic attack of the cyclohexylamine on the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. Triethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials:
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3-(Chlorosulfonyl)benzoic acid (CAS: 4025-64-3)[2]
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Cyclohexylamine (CAS: 108-91-8)
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1M HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the amines.
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Amine Addition: To the cooled solution, add triethylamine (1.1 eq.) followed by the dropwise addition of cyclohexylamine (1.05 eq.).
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Workup - Acid Wash: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The acid wash removes excess triethylamine and unreacted cyclohexylamine.
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Workup - Base Wash: Wash the combined organic layers with saturated NaHCO₃ solution to remove any unreacted 3-(chlorosulfonyl)benzoic acid starting material.
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Workup - Final Wash & Drying: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
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Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield 3-(N-cyclohexylsulfamoyl)benzoic acid with high purity (reported yield of 93%).[1]
Synthesis Workflow Diagram
Caption: Simplified LPA₂ receptor signaling cascade.
Analytical and Quality Control
To ensure the identity and purity of synthesized 3-(Cyclohexylsulfamoyl)benzoic acid, a standard battery of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include multiplets in the aliphatic region (approx. 1-3 ppm) corresponding to the cyclohexyl protons, a series of signals in the aromatic region (approx. 7.5-8.5 ppm) for the benzene ring protons, a broad singlet for the N-H proton of the sulfonamide, and a highly deshielded broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Will show characteristic peaks for the cyclohexyl carbons, the aromatic carbons (with the carboxyl and sulfonyl-substituted carbons being distinct), and the carbonyl carbon of the carboxylic acid.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, typically by observing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, N-H stretching for the sulfonamide, a C=O stretch for the carbonyl group, and characteristic S=O stretches for the sulfonyl group.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically employing a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or trifluoroacetic acid).
Conclusion
3-(Cyclohexylsulfamoyl)benzoic acid is a synthetically accessible molecule that belongs to a class of compounds with proven and diverse biological activities. Its straightforward synthesis allows for facile production and derivatization, making it an ideal candidate for screening in drug discovery programs. Given the established role of sulfamoyl benzoic acid analogues as modulators of key cellular targets like the LPA₂ receptor, this compound represents a valuable tool for researchers investigating new therapeutic strategies for a range of human diseases.
References
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- Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002447/
- LPA receptor signaling: pharmacology, physiology, and pathophysiology. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4567471/
- LPAR2 (lysophosphatidic acid receptor 2). (2012, November 1). (Source not further specified).
- LPA Receptor Signaling: Pharmacology, Physiology, and Pathophysiology. Semantic Scholar. https://www.semanticscholar.org/paper/LPA-Receptor-Signaling%3A-Pharmacology%2C-Physiology%2C-Kihara-Macey/3c7137f8674997034c4f346914b7e8d5f307049e
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- Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)- | C13H17ClN2O4S | CID 12698198 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/12698198
- 3-(Diethylsulfamoyl)benzoic acid | C11H15NO4S | CID 794595 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/794595
- 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/759339
- 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/3-Sulfamoylbenzoic-acid
- Organic Syntheses Procedure. (Source not further specified).
- 3-[cyclohexyl(methyl)sulfamoyl]benzoic acid. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/mk/554426-45-8
- 3-(N-cyclohexylsulfamoyl)benzoic acid - CAS 313346-39-3. Moshang Chemical. https://www.msjchem.com/cas/313346-39-3.html
- CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid. CymitQuimica. https://www.cymitquimica.com/cas/4025-64-3
- Preparation of cyclohexyl sulfamic acid and its salts. Google Patents. https://patents.google.
- 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/70815
- Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. Google Patents. https://patents.google.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. https://rasayanjournal.co.in/admin/php/upload/203_pdf.pdf
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